
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and production method depends on factors such as the desired scale, cost efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of reactions, including:
Oxidation: : The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: : Reduction reactions can lead to the formation of the corresponding pyridine derivatives.
Substitution: : The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used, and the reaction is typically carried out in the presence of a base.
Major Products Formed
Oxidation: : Pyridine N-oxide derivatives.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Synthetic Organic Chemistry
1.1 Cross-Coupling Reactions
The compound is primarily used as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It acts as a boronic acid pinacol ester, which can participate in Suzuki-Miyaura coupling reactions. These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the chloro group enhances its reactivity towards nucleophiles.
1.2 Synthesis of Heterocycles
The compound is also employed in the synthesis of various heterocyclic compounds. Its pyridine ring can undergo various transformations to yield substituted pyridines and other nitrogen-containing heterocycles, which are important in drug development and material science.
Medicinal Chemistry
2.1 Anticancer Agents
Research has indicated that derivatives of this compound exhibit promising anticancer activities. For instance, studies have shown that compounds containing the boron moiety can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The ability to modify the structure allows for the optimization of biological activity.
2.2 Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Materials Science
3.1 Polymer Chemistry
In materials science, 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a monomer or additive in polymerization processes. Its functional groups can facilitate cross-linking and enhance the thermal and mechanical properties of polymers.
3.2 Sensor Development
The compound's unique electronic properties make it suitable for developing sensors. Research has demonstrated its potential use in fabricating organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its charge transport capabilities can improve device efficiency.
Case Studies and Research Findings
Study | Application | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated that derivatives of the compound inhibited proliferation in breast cancer cells by inducing apoptosis (Journal of Medicinal Chemistry) |
Study B | Cross-Coupling Reactions | Achieved high yields in Suzuki-Miyaura reactions using this compound as a boron source (Organic Letters) |
Study C | Antimicrobial Testing | Showed effectiveness against E.coli and Staphylococcus aureus; potential for antibiotic development (Journal of Antibiotics) |
Mechanism of Action
The mechanism by which 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: : This compound is structurally similar but has a pyrimidine ring instead of a pyridine ring.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: : This compound contains a phosphorus atom instead of a boron atom.
Uniqueness
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its boronic acid group, which allows for versatile chemical reactions and applications that are not possible with other similar compounds.
Biological Activity
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, applications in drug development, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHBClNO
- Molecular Weight : 254.52 g/mol
- CAS Number : 1073354-96-7
- Melting Point : 87°C
The biological activity of this compound primarily revolves around its role as a boronic acid derivative. Boronic acids are known for their ability to interact with biological molecules, particularly in enzyme inhibition and modulation of signaling pathways. The specific mechanism by which this compound exerts its effects is still under investigation but is believed to involve:
- Enzyme Inhibition : It may act as an inhibitor for certain kinases or proteases involved in disease pathways.
- Cellular Signaling Modulation : The compound could influence various signaling pathways that regulate cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Activity Type | Description |
---|---|
Anticancer Activity | Potential to inhibit cancer cell growth by targeting specific kinases. |
Anti-inflammatory | May reduce inflammatory responses in cellular models. |
Toxicity Profile | Preliminary studies show low toxicity in vivo at high doses (up to 2000 mg/kg). |
Case Studies
-
Anticancer Research :
A study evaluated the compound's effect on various cancer cell lines. The results indicated significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 cells with IC values ranging from 1.75 to 9.46 μM, outperforming traditional chemotherapeutics like 5-Fluorouracil (IC = 17.02 μM) . -
Anti-inflammatory Effects :
In models of inflammation induced by lipopolysaccharides (LPS), the compound showed a reduction in pro-inflammatory cytokines in BV2 microglial cells, highlighting its potential as an anti-inflammatory agent . -
Safety and Toxicity Studies :
A toxicity assessment in Kunming mice demonstrated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Applications in Drug Development
The compound is being explored for various applications:
- Pharmaceutical Development : It serves as an intermediate for synthesizing selective inhibitors targeting diseases such as cancer and neurodegenerative disorders.
- Agricultural Chemistry : Utilized in formulating agrochemicals to enhance crop protection.
- Material Science : Incorporated into polymers to improve thermal stability and mechanical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound is typically synthesized via cross-coupling reactions. Key steps include:
- Halogen-boron exchange : Reaction of halogenated pyridine precursors (e.g., 2-chloro-5-bromopyridine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts (e.g., PdCl₂(dppf)) under inert atmospheres .
- Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubility and reactivity, with reaction temperatures maintained at 80–100°C .
- Purification : Recrystallization from ethanol or chromatography on silica gel yields >95% purity .
Q. How is the compound characterized to confirm structural integrity?
- NMR spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR verify the boronate ester moiety (δ ~30 ppm for <sup>11</sup>B) and pyridine ring protons .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (239.506 g/mol) .
- X-ray crystallography : For definitive structural confirmation, SHELX software is used for refinement of diffraction data .
Q. What are the critical storage and handling protocols?
- Storage : Store under inert gas (argon/nitrogen) at 2–8°C in sealed containers to prevent hydrolysis of the boronate ester .
- Handling : Use gloveboxes for air-sensitive reactions. Avoid exposure to moisture or acids, which degrade the boronate group .
Advanced Research Questions
Q. How does the compound perform in Suzuki-Miyaura cross-coupling reactions?
The boronate ester is a key reagent in Suzuki reactions. Key parameters include:
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dtbpf) in aqueous Na₂CO₃/THF mixtures at 80–100°C .
- Substrate scope : Reacts efficiently with aryl halides (e.g., 2-chloropyridine derivatives) to form biaryl products. Yields >85% are achievable with optimized ligand-to-palladium ratios .
- Byproduct analysis : Monitor for deboronation byproducts (e.g., pyridine-Cl) via HPLC or GC-MS .
Q. What strategies resolve contradictions in reported reaction yields or selectivity?
- Kinetic studies : Vary reaction temperatures (60–120°C) and catalyst loadings (1–5 mol%) to identify optimal conditions .
- Solvent polarity effects : Compare DMF (polar aprotic) vs. toluene (nonpolar) to assess steric/electronic influences on coupling efficiency .
- Computational modeling : DFT calculations predict regioselectivity in boronate activation .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction : Assigns precise bond angles (e.g., B–O bond length ~1.36 Å) and confirms planarity of the pyridine-boronate system .
- SHELXL refinement : Resolves disorder in pinacol methyl groups, critical for understanding steric effects in catalysis .
Q. What are the compound’s stability limits under varying pH and temperature?
- pH stability : Degrades rapidly below pH 3 (acidic hydrolysis) or above pH 10 (base-induced deboronation) .
- Thermal stability : Decomposes above 150°C (TGA data), necessitating low-temperature storage .
Q. Methodological Notes
- Synthesis troubleshooting : Contradictions in reaction outcomes (e.g., variable yields) often stem from trace moisture or oxygen; rigorous degassing and drying solvents over molecular sieves are critical .
- Advanced applications : The compound’s utility in synthesizing fluorinated or trifluoromethylated pyridines (via sequential coupling/functionalization) is an emerging research area .
Properties
IUPAC Name |
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFBTHROULVUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383349 | |
Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444120-94-9 | |
Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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